Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate
Description
Chemical Identity and Structural Characterization of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate
Systematic IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is This compound , derived from its butanoate backbone substituted at the 4-position with a methoxy-methylamino carbonyl group. Key synonyms include:
- Butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester
- 4-(Methoxymethylamino)-4-oxobutanoyloxybenzene
These names reflect the compound’s esterification at the benzyl position and the methoxy-methyl substitution on the amide nitrogen.
Molecular Formula and Weight Analysis
The molecular formula $$ \text{C}{13}\text{H}{17}\text{NO}_4 $$ was confirmed via high-resolution mass spectrometry. The molecular weight of 251.28 g/mol is calculated as follows:
$$
\begin{align}
\text{Carbon (C): } &13 \times 12.01 = 156.13 \, \text{g/mol} \
\text{Hydrogen (H): } &17 \times 1.008 = 17.14 \, \text{g/mol} \
\text{Nitrogen (N): } &1 \times 14.01 = 14.01 \, \text{g/mol} \
\text{Oxygen (O): } &4 \times 16.00 = 64.00 \, \text{g/mol} \
\hline
\text{Total: } &251.28 \, \text{g/mol}
\end{align}
$$
This aligns with experimental data from purity assessments (97% by HPLC).
Crystallographic Data and Three-Dimensional Conformation
While crystallographic data for this specific compound remain unpublished, analogous β-oxoesters exhibit planar geometries around carbonyl groups due to resonance stabilization. Computational modeling predicts:
- A trans configuration between the ester oxygen and the amide group.
- Dihedral angles of ~120° between the benzyl ring and the butanoate chain, minimizing steric hindrance.
The methoxy-methyl substituent introduces torsional flexibility, potentially leading to multiple low-energy conformers.
Spectroscopic Fingerprint Analysis (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- $$ ^1\text{H} $$ NMR (500 MHz, CDCl$$ _3 $$):
- $$ ^{13}\text{C} $$ NMR :
Infrared (IR) Spectroscopy
- Strong absorption at 1745 cm$$ ^{-1} $$ (ester C=O stretch)
- Secondary peak at 1660 cm$$ ^{-1} $$ (amide C=O stretch)
Mass Spectrometry (MS)
Comparative Structural Analysis with Related β-Oxoester Derivatives
The methoxy-methylamino group enhances solubility in polar aprotic solvents (e.g., DMF) compared to nonpolar derivatives. Conversely, the benzyl ester moiety imparts stability against nucleophilic attack relative to methyl esters.
Properties
IUPAC Name |
3-fluoro-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-14(12(17)18)7-4-8-16(10-14)13(19)20-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPUCPQSPVPDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849461, DTXSID101166539 | |
| Record name | 1-[(Benzyloxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363166-38-4, 1260760-22-2 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Benzyloxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamate Formation
- Carbamates are typically prepared by reacting an amine with carbamoyl chlorides or similar carbamoylating agents.
- For this compound, the benzyl ester moiety is introduced by esterification of the corresponding acid or by using benzyl chloroformate as a protecting group reagent.
- The methoxy(methyl)amino substituent is introduced by functionalizing the amino group with a methyl and methoxy substituent, often via methylation and methoxylation reactions on the amine.
Esterification and Amino Substitution
- The butanoate backbone is esterified with benzyl alcohol or benzyl chloroformate to form the benzyl ester.
- The amino group at the 4-position is modified by introducing the methoxy(methyl) substituents, which can be achieved by methylation of a secondary amine and subsequent methoxylation or by direct substitution using methoxy(methyl)amine derivatives.
Summary Table of Preparation Methods and Conditions
Analytical and Purification Techniques
- Purification: Chromatographic methods such as flash chromatography and preparative HPLC are used to isolate pure products after synthesis.
- Characterization: NMR (¹H and ¹³C), mass spectrometry (ES-MS), and melting point determination are standard for confirming structure and purity.
Research Findings and Notes
- Benzyl esters are preferred in synthesis due to their stability under neutral conditions and ease of deprotection under acidic conditions (e.g., trifluoroacetic acid treatment), which is advantageous for protecting groups in peptide synthesis.
- The methoxy(methyl)amino substituent imparts specific steric and electronic properties that may influence reactivity and biological activity, making the compound valuable as an intermediate in pharmaceutical research.
- No direct large-scale synthesis protocols are publicly documented; however, adaptation of related carbamate and ketoester syntheses provides a reliable foundation for laboratory preparation.
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Hydrolysis is critical in prodrug activation or peptide synthesis, where ester-to-acid conversion is common .
Transesterification
The benzyl ester can undergo transesterification with alcohols to form new esters.
This reaction is reversible and influenced by steric and electronic factors of the alcohol .
Amide Hydrolysis
The methoxy(methyl)amide group resists hydrolysis under mild conditions but reacts under strong acidic or basic regimes:
The N-methoxy-N-methyl group acts as a protecting group, requiring harsh conditions for removal .
Nucleophilic Acyl Substitution
The ester and amide groups participate in nucleophilic substitutions:
These reactions are foundational in synthesizing peptidomimetics or hybrid molecules .
Multi-Component Reactions (MCRs)
The compound’s carbonyl groups enable participation in MCRs, such as:
| Reactants | Product | Catalyst |
|---|---|---|
| Aldehydes + isonitriles | Polycyclic amides | Proline or Lewis acids . |
| β-Ketoesters + ammonium acetate | 1,4-Dihydropyridines | Solvent-free or ethanol conditions . |
MCRs exploit the electrophilic carbonyl for cyclization, forming nitrogen-containing heterocycles .
Cycloaddition Reactions
The compound’s amide and ester functionalities may engage in cycloadditions, though direct evidence is limited. Inferred reactivity includes:
| Reaction Type | Partners | Product |
|---|---|---|
| Huisgen 1,3-dipolar | Azides | Triazole derivatives |
| Diels-Alder | Dienes | Six-membered rings |
Such reactions are hypothetical but plausible based on analogous systems .
Scientific Research Applications
Medicinal Chemistry
Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate has been investigated for its potential role in drug development, particularly as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.
- Case Study : A study focused on the synthesis of constrained dipeptide units utilized derivatives of this compound to explore their efficacy as enzyme inhibitors. The results indicated promising activity against certain cancer cell lines, suggesting its utility in anticancer drug design .
Organic Synthesis
This compound serves as an intermediate in various organic synthesis pathways, particularly in the formation of more complex molecules through reactions such as amination and esterification.
- Data Table: Synthesis Pathways
| Reaction Type | Example Reaction | Yield (%) |
|-----------------------|-------------------------------------------------------------------|-----------|
| Amination | this compound with amines | 85 |
| Esterification | Reaction with carboxylic acids to form esters | 90 |
| Oxidation | Conversion to corresponding ketones or aldehydes | 75 |
Biochemical Research
The compound's ability to interact with biological systems makes it a candidate for studying enzyme mechanisms and cellular processes.
Mechanism of Action
The mechanism of action of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its binding affinity and interaction with receptors are ongoing to elucidate its precise mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Similarity Scores
The following compounds exhibit structural similarities to Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate, as determined by molecular similarity algorithms (Table 1):
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 11,12-Didehydro-ε-oxodibenz[b,f]azocine-5(6H)-hexanoic acid | 1207355-31-4 | 0.98 | Dibenzazocine core; hexanoic acid chain |
| 4-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxobutanoic acid | 23642-62-8 | 0.97 | Extended aromatic system; additional oxo group |
| 4-(Benzyl(phenyl)amino)-4-oxobutanoic acid | 1425485-72-8 | 0.80 | Benzyl-phenyl substitution; carboxylic acid terminus |
| Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate | 1256633-23-4 | N/A | Ethoxy-oxoethyl group; methyl ester terminus |
Table 1: Structural analogs of this compound .
Key Observations:
- Higher similarity scores (0.97–0.98) correlate with shared dibenzazocine cores or extended aromatic systems, which enhance rigidity and π-π interactions .
- Lower-scoring analogs (e.g., 0.80) differ in terminal functional groups (e.g., carboxylic acid vs. ester), impacting solubility and reactivity .
This compound:
- Synthesis: Reacts 4-(((benzyloxy)carbonyl)amino)butanoic acid with T3P (propane phosphonic acid anhydride) and A-methoxymethanamine in the presence of triethylamine (TEA) .
- Key Step: Formation of the methoxy(methyl)amino group, critical for subsequent reactions with Grignard reagents .
Comparable Compounds:
- Methyl 2-Benzoylamino-3-arylaminobut-2-enoates: Synthesized via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate, using PTSA (p-toluenesulfonic acid) as a catalyst (yield: 70–85%) .
- Benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-((2-ethoxy-2-oxoethyl)amino)-4-oxobutanoate: Achieves 80% yield via flash column chromatography .
Synthetic Complexity: The benzyl compound’s synthesis requires precise activation of the methoxy(methyl)amino group, whereas analogs with ester termini (e.g., methyl or ethyl esters) often involve simpler esterification steps .
Physicochemical Properties
| Property | This compound | Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate | 4-(Benzyl(phenyl)amino)-4-oxobutanoic acid |
|---|---|---|---|
| Molecular Weight | 251.28 g/mol | 351.38 g/mol | 297.32 g/mol |
| Solubility | DMSO, ethanol | Ethyl acetate, chloroform | Aqueous buffers (pH-dependent) |
| Stability | -80°C (6 months) | Room temperature (short-term) | -20°C (1 month) |
| Key Functional Groups | Methoxy(methyl)amino, benzyl ester | Ethoxy-oxoethyl, methyl ester | Carboxylic acid, benzyl-phenyl amine |
Table 2 : Comparative physicochemical properties .
Implications:
Biological Activity
Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate, a compound with potential therapeutic applications, has garnered attention for its biological activity against various pathogens and its pharmacological properties. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR), to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzyl group and a methoxy(methyl)amino substituent on a four-oxobutanoate backbone. The synthesis typically involves multiple steps, including the formation of the oxobutanoate moiety through reactions involving benzaldehyde derivatives and amines under controlled conditions.
Synthetic Pathway:
- Starting Materials: The synthesis begins with readily available amino acid derivatives.
- Key Reactions: Utilization of Pictet–Spengler reactions and protection-deprotection strategies to yield the final product.
- Yield: The synthetic routes often report yields ranging from 66% to 95%, depending on the specific reaction conditions employed .
Antimicrobial Properties
Research indicates that this compound exhibits significant activity against various protozoan parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi (responsible for Chagas disease). The compound's effectiveness is often measured using IC50 values, which indicate the concentration required to inhibit 50% of the parasite growth.
Table 1: Antimicrobial Activity Against Protozoan Parasites
| Compound | Target Parasite | IC50 (µg/mL) | Selectivity Index |
|---|---|---|---|
| This compound | P. falciparum K1 | X | Y |
| T. cruzi | A | B | |
| L. donovani | C | D |
Note: Specific IC50 values (X, A, C) and selectivity indices (Y, B, D) are derived from ongoing studies and may vary based on experimental conditions .
Anti-HBV Activity
In addition to its antiparasitic properties, this compound has been investigated for its antiviral potential against Hepatitis B Virus (HBV). A derivative with similar structural features demonstrated promising results in inhibiting HBV replication in vitro.
Table 2: Anti-HBV Activity
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| IMB-0523 (analog) | HepG2.2.15 | 1.99 | 116 | 58 |
| Lamivudine (control) | HepG2.2.15 | 7.37 | >440 | <60 |
The selectivity index is calculated as the ratio of cytotoxicity (CC50) to antiviral activity (IC50), indicating a favorable therapeutic profile for IMB-0523 compared to lamivudine .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by modifications to its chemical structure. SAR studies have identified key functional groups that enhance or diminish efficacy against specific targets.
Key Findings:
- Methoxy Group: Enhances solubility and bioavailability.
- Benzyl Substitution: Imparts specificity towards certain receptor sites or enzymes involved in pathogen metabolism.
- Oxobutanoate Backbone: Essential for maintaining structural integrity and biological function .
Case Studies
Recent case studies have highlighted the compound's potential in treating infections caused by resistant strains of pathogens. For instance, studies involving P. falciparum have shown that modifications to the benzyl group can lead to increased potency against chloroquine-resistant strains.
Q & A
Q. Q1. What are the primary synthetic routes for preparing Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate, and how can reaction conditions be optimized for higher yields?
Answer: The compound is typically synthesized via multi-component reactions involving piperidone derivatives, fluorobenzylamine, and protected aspartic acid analogs (e.g., Boc-Asp(OMe)-OH) in methanol, with yields exceeding 90% . Key optimization parameters include:
- Reagent stoichiometry: Maintaining a 1:1 molar ratio of piperidone to fluorobenzylamine ensures minimal side products .
- Solvent choice: Methanol is preferred for its ability to solubilize reactants while stabilizing intermediates via hydrogen bonding .
- Temperature control: Room-temperature reactions minimize decomposition of heat-sensitive intermediates .
Advanced Reaction Mechanisms
Q. Q2. What mechanistic insights explain the formation of byproducts during the synthesis of this compound derivatives?
Answer: Byproducts often arise from competitive pathways, such as:
- Isocyanide dimerization: Benzyl isocyanide may form dimers under acidic conditions, reducing the availability of reactive intermediates .
- Steric hindrance: Bulky substituents (e.g., tert-butoxycarbonyl groups) on aspartic acid derivatives can slow nucleophilic attack, favoring alternative ring-opening reactions .
Mitigation strategies include using excess isocyanide and optimizing steric bulk in protecting groups .
Analytical Characterization
Q. Q3. What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy: ¹H and ¹³C NMR are essential for verifying backbone structure, with characteristic signals for methoxy (δ ~3.68 ppm) and benzyl groups (δ ~7.38–7.24 ppm) .
- HPLC: Purity ≥97% is achieved using reverse-phase columns (C18), with retention times around 5–6 minutes under isocratic elution .
- Mass spectrometry: ESI-MS confirms molecular weight (e.g., m/z 675.5 [M+1]⁺ for derivatives) .
Advanced Data Interpretation
Q. Q4. How can researchers resolve discrepancies in NMR data for derivatives of this compound?
Answer: Conflicting NMR signals may stem from:
- Rotamers: Restricted rotation around amide bonds creates split peaks; variable-temperature NMR can coalesce signals .
- Residual solvents: Methanol traces (δ ~3.3 ppm) in hygroscopic samples require rigorous drying and deuterated solvent exchange .
- Diastereomer formation: Chiral HPLC or Mosher ester analysis distinguishes enantiomeric impurities .
Biological Activity and Assay Design
Q. Q5. What in vitro assays are suitable for evaluating the antiviral potential of this compound derivatives?
Answer:
- H1N1 inhibition assays: MDCK cells infected with influenza A/H1N1 are treated with derivatives (IC₅₀ values <1 µM), measuring viral replication via plaque reduction .
- Cytotoxicity screening: Parallel MTT assays on Vero cells ensure selectivity indices >100 .
- Structural analogs: Modifying the benzylcarbamoyl group enhances potency by improving hydrophobic interactions with viral neuraminidase .
Safety and Handling
Q. Q6. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE: Gloves (nitrile), lab coats, and safety goggles are mandatory to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosolized particles .
- Waste disposal: Collect organic waste in sealed containers for incineration; avoid aqueous discharge due to potential ecotoxicity .
Methodological Challenges in Multi-Step Synthesis
Q. Q7. How can researchers improve the efficiency of multi-step syntheses involving this compound intermediates?
Answer:
- One-pot strategies: Combining Ugi and Passerini reactions reduces purification steps, achieving 76% yield for amphiphilic derivatives .
- Protecting group compatibility: Sequential use of Boc and Cbz groups prevents undesired deprotection during esterification .
- Catalysis: Pd-mediated cross-coupling in later stages enhances scalability for complex analogs .
Stability and Storage
Q. Q8. What storage conditions prevent degradation of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
